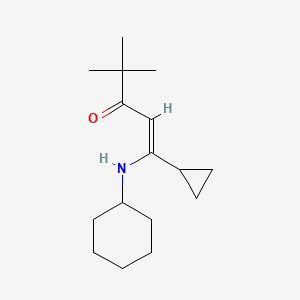

![molecular formula C23H26N2O4 B2411335 6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 849526-61-0](/img/structure/B2411335.png)

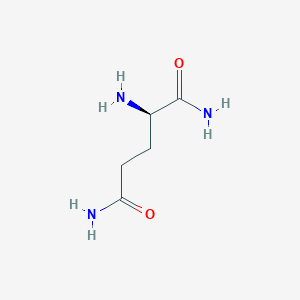

6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one” is a complex organic compound. It is a derivative of coumarin , a type of organic compound that is often used in the pharmaceutical industry due to its valuable biological properties .

Synthesis Analysis

The synthesis of coumarin derivatives, such as the compound , has been a topic of interest for many organic and pharmaceutical chemists . These synthesis methods are often carried out under green conditions, using green solvents and catalysts .Applications De Recherche Scientifique

Anti-inflammatory and Antimicrobial Activities

- Anti-inflammatory and Antimicrobial Agents : Compounds structurally related to "6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one" have shown promising anti-inflammatory and antimicrobial activities. For instance, novel piperazine derivatives of flavone exhibited significant inhibitory activity against pro-inflammatory cytokines (TNF-α and IL-6) and displayed potent antimicrobial effects against various bacterial and fungal strains (Hatnapure et al., 2012).

Anticancer Activities

- Breast Cancer Cell Line Efficacy : Certain pyrimidine-piperazine-chromene and -quinoline conjugates were synthesized and evaluated for cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), demonstrating better anti-proliferative activities compared to curcumin. Molecular docking studies revealed good binding affinity against Bcl-2 protein, indicating potential as anticancer agents (Parveen et al., 2017).

Synthesis and Chemical Study

- Synthesis of Aromatic Carbamates : Research on the synthesis of aromatic carbamates with a chromen-2-one fragment has provided insights into the formation of chromene derivatives through various chemical reactions, contributing to the understanding of chromene-based compound synthesis (Velikorodov et al., 2014).

Neurological Applications

- Anticonvulsant Activity : Kojic acid derivatives, including those involving piperazine, have been synthesized and evaluated for anticonvulsant activity. These compounds have shown potential in maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, highlighting their relevance in the treatment of epilepsy (Aytemir et al., 2010).

Immunomodulatory Activities

- Immunomodulatory Effects : Osthole derivatives, including compounds structurally similar to "this compound," have demonstrated immunomodulatory and anti-inflammatory effects in various assays. These activities suggest potential applications in immune system modulation and inflammation treatment (Zimecki et al., 2009).

Orientations Futures

Given the wide range of biological properties exhibited by coumarin derivatives , it’s likely that “6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one” and similar compounds will continue to be a focus of research in the future. This could include further investigation into their synthesis, properties, and potential applications in medicine and other fields.

Propriétés

IUPAC Name |

6-ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-3-16-12-20-17(13-23(27)29-22(20)14-21(16)26)15-24-8-10-25(11-9-24)18-4-6-19(28-2)7-5-18/h4-7,12-14,26H,3,8-11,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMKLWMWENJQGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

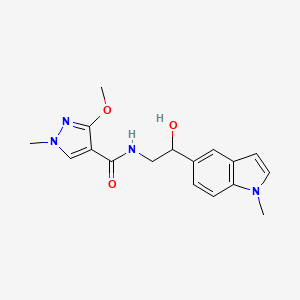

![3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one](/img/structure/B2411256.png)

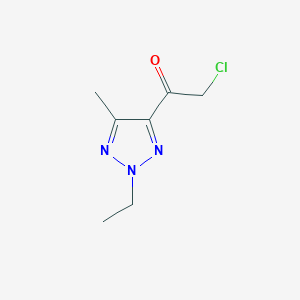

![N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2411259.png)

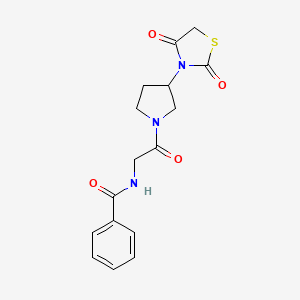

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2411266.png)

![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide](/img/structure/B2411268.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B2411275.png)